![molecular formula C15H17N3OS B5716843 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5716843.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide involves various chemical routes. One method involves the interaction of thiourea with acetylacetone in the presence of sodium ethoxide, producing a scaffold of 4,6-dimethyl-2-thiopyrimidine. Subsequent alkylation with α-chloroacetamides in a Dimethylformamide (DMF) environment yields the desired thioacetamide derivatives (Severina et al., 2020).
Molecular Structure Analysis
The molecular structure of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has been determined, showing a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond (Subasri et al., 2016).
Chemical Reactions and Properties
Reactions under microwave irradiation involving 2-amino-4,5-dimethyl-thiophene-3-carboxamide with iso(and isothio)cyanates have shown the capability of synthesizing thieno[2,3-d]pyrimidines, indicating the versatility of pyrimidine derivatives in chemical synthesis (Davoodnia et al., 2009).
Physical Properties Analysis
Physical properties, including crystal structures and bonding configurations, have been characterized for compounds structurally similar to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide. These studies help in understanding the solid-state properties and the potential for forming specific molecular assemblies (Subasri et al., 2017).
Chemical Properties Analysis
The chemical properties of related compounds involve the formation of isoxazolines and isoxazoles through [3+2] cycloaddition, showcasing the reactivity of pyrimidinyl derivatives and their potential for creating a diverse range of chemical structures (Rahmouni et al., 2014).
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-4-5-7-13(10)18-14(19)9-20-15-16-11(2)8-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOSRIARZIXXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide |
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